molecular formula C10H23IOSi B1308439 tert-Butyl(4-iodobutoxy)dimethylsilane CAS No. 92511-12-1

tert-Butyl(4-iodobutoxy)dimethylsilane

Cat. No.: B1308439
CAS No.: 92511-12-1
M. Wt: 314.28 g/mol
InChI Key: INGJYKISFRSCQV-UHFFFAOYSA-N
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Description

tert-Butyl(4-iodobutoxy)dimethylsilane: is an organic compound with the molecular formula (CH₃)₃CSi(CH₃)₂O(CH₂)₄I. It is an iodoorganosilane, which means it contains both iodine and silicon atoms in its structure. This compound is used as a reagent in organic synthesis and has applications in the production of high molecular weight polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl(4-iodobutoxy)dimethylsilane can be synthesized from tert-butyl(chloro)dimethylsilane. The synthesis involves the substitution of the chlorine atom with an iodine atom through a reaction with sodium iodide in the presence of a suitable solvent .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The reaction is carried out in large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(4-iodobutoxy)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Sodium Iodide: Used in the synthesis of the compound.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are typically complex organic molecules with various functional groups .

Mechanism of Action

The mechanism by which tert-Butyl(4-iodobutoxy)dimethylsilane exerts its effects involves the formation of hydrogen bonds with key amino acids in the active site of viral polymerases. This interaction inhibits the replication of viruses, making it a potent antiviral agent .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its iodine atom, which imparts specific reactivity and properties that are different from its bromine and fluorine analogs. The iodine atom allows it to participate in specific cross-coupling reactions that are not as efficient with bromine or fluorine analogs .

Properties

IUPAC Name

tert-butyl-(4-iodobutoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23IOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGJYKISFRSCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401223
Record name tert-Butyl(4-iodobutoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92511-12-1
Record name tert-Butyl(4-iodobutoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl(4-iodobutoxy)dimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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